molecular formula C9H8N2O3S B12326677 Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12326677
M. Wt: 224.24 g/mol
InChI Key: DRSUYPDLWGTIFL-PKNBQFBNSA-N
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Description

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C9H8N2O3S It is known for its unique structural features, which include a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate sulfonylhydroxylamine, which subsequently reacts with acetonitrile to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl oximes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonyl oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxyimino derivatives.

Scientific Research Applications

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can participate in covalent interactions with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrile
  • 2-Hydroxyimino-2-(4-methoxyphenyl)sulfonylacetonitrile
  • 2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrile

Uniqueness

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+

InChI Key

DRSUYPDLWGTIFL-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N

Origin of Product

United States

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